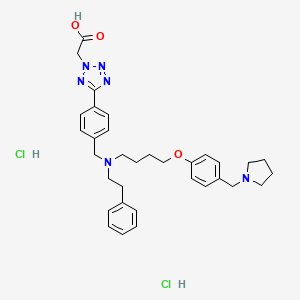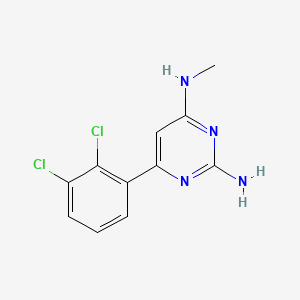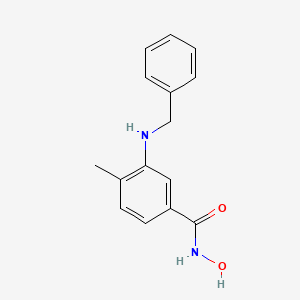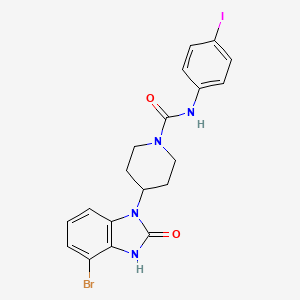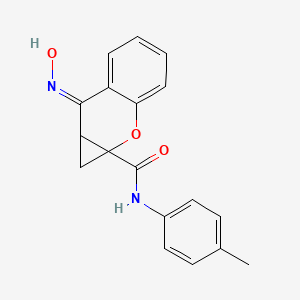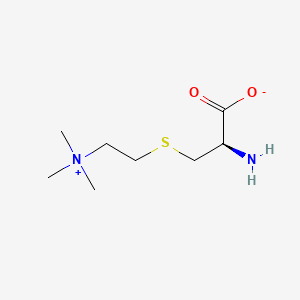
TLR7-Agonist-31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7-Agonist-31 is a potent TLR7 agonist . It was generated by covalently linking a spermine to the adenine analog CL264, a TLR7 agonist developed by InvivoGen . This coupling with spermine enhances cellular uptake by endocytosis .
Synthesis Analysis
The synthesis of TLR7 agonists involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .Molecular Structure Analysis
The molecular structure of TLR7-Agonist-31 is C21H22N4 . The molecular weight is 330.440 and the elemental analysis is C, 76.33; H, 6.71; N, 16.96 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7 agonists primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .Physical And Chemical Properties Analysis
The exact mass of TLR7-Agonist-31 is 330.18 . It shares a similar structure with imiquimod but has more potential properties .科学研究应用
Immunomodulatory Potential in Cancer and Viral Infections
TLR7 and TLR8, which TLR7-Agonist-31 targets, play critical roles in innate and adaptive immune responses. They are considered promising targets for immunological therapies, with TLR7/8 agonists showing potent antiviral activity and regulating anti-tumor immune responses. These agonists have been utilized as adjuvants to enhance vaccine immunogenicity and generate better seroprotection. Their activation protects against pathogens and boosts immune responses (Huang, Zhang, & Lu, 2021).
Enhancing Antitumor Immune Responses
Studies have demonstrated the effectiveness of TLR7 agonists in topical application for skin cancer immunotherapy. They can reprogram TLR signaling pathways, enhancing dendritic cells' sensitivity to TLR7 signaling, leading to improved antitumor immune responses. This has direct implications for using clinically established ligands in immunotherapy for cancer (Hotz et al., 2016).
Dual Roles in Lung Cancer
In lung cancer, TLR7 agonists have shown both beneficial and detrimental effects. High TLR7 expression in primary tumors is associated with poor clinical outcomes and resistance to chemotherapy, indicating a complex role of TLR7 in the lung cancer microenvironment (Dajon, Iribarren, & Cremer, 2015).
Development of Novel TLR7 Agonists
Research has led to the identification of novel TLR7 agonists with reduced off-target activity, offering promising avenues for treating diseases like hepatitis B. Structural modifications, like stereochemistry alteration, have been explored to enhance selectivity and efficacy (Embrechts et al., 2018).
TLR7 Antagonists for Autoimmune Disorders
Developments in TLR7-specific antagonists as therapeutic agents for autoimmune diseases, including systemic lupus erythematosus, have been significant. These compounds protect against lethal autoimmunity and offer a TLR7-targeting strategy for treating autoimmune diseases (Tojo et al., 2020).
Vaccine Adjuvant Applications
Small molecule TLR7 agonists have been used as vaccine adjuvants by enhancing innate immune activation for better adaptive responses. Specific chemical modifications, like phosphonate incorporation, have been studied to enhance colocalization of antigen and adjuvant, improving adjuvanticity (Cortez et al., 2016).
TLR7 Agonist-Conjugated Nanovaccines
Developments in nanotechnology have led to the creation of pH-/enzyme-responsive TLR7/8 agonist-conjugated nanovaccines. These are designed to release TLR7/8 agonists precisely at the receptor site in endosomal compartments, stimulating DCs maturation and specific cellular immunity. This approach has shown prophylactic and therapeutic efficacy in cancer models (Xia et al., 2022).
NK Cell Activation and Cancer Therapy
Novel TLR7 agonists like SC1 have shown potential in activating NK cells for cancer therapy. SC1 activates NK cells in a TLR7-dependent manner, reversing NK cell anergy and restoring tumor cell killing capabilities, indicating a new strategy for cancer therapy (Wiedemann et al., 2016).
Potential in Autoimmune and Infectious Diseases
TLR7 antagonists are promising for treating autoimmune and inflammatory diseases, as well as infectious diseases. Novel compounds have shown selective TLR7 antagonistic activities without agonistic effects, marking them as potential therapeutic agents (Bou Karroum et al., 2019).
Structural Insights for Drug Development
Structural analyses of TLR7 have helped in understanding the dynamics underlying antagonism and agonism, informing the development of small-molecule TLR7-specific antagonists. This knowledge is crucial for designing more effective TLR7-targeted drugs for various diseases (Gentile et al., 2015).
Advancements in TLR7 Targeting
Recent advancements in the field of TLR7-targeted therapy, especially in respiratory diseases like allergic asthma and rhinitis, have been notable. TLR7 agonists have shown dual bronchodilator and anti-inflammatory effects, with several TLR7 ligands entering clinical trials for allergic rhinitis and showing potential as antiviral therapies against respiratory viruses (Lebold, Jacoby, & Drake, 2016).
TLR7 Agonists in Macrophage Activation
TLR7 agonists like UC‐1V150 have demonstrated the ability to activate macrophages and potentiate monoclonal antibody-mediated target cell deletion, indicating their potential in enhancing innate and adaptive immunity for various diseases (Dahal, Gadd, Edwards, Cragg, & Beers, 2018).
Targeted Delivery for Antitumor Response
Cholesterolized TLR7 agonist liposomes have been developed for targeted lymph node delivery, inducing a safe and durable antitumor response. This novel approach enhances the transportation ability in lymph nodes, reducing adverse effects and showing promise for clinical use in anticancer immunotherapy (Wan et al., 2021).
未来方向
TLR7 agonists, including TLR7-Agonist-31, have shown promise in cancer immunotherapy due to their role in activating the innate immune system . Future research is likely to focus on improving delivery systems for TLR7 agonists and exploring their potential benefits when co-delivered with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics .
属性
CAS 编号 |
1229024-57-0 |
|---|---|
产品名称 |
TLR7-Agonist-31 |
分子式 |
C21H22N4 |
分子量 |
330.44 |
IUPAC 名称 |
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |
InChI 键 |
CQBDMXYZNLJUFT-UHFFFAOYSA-N |
SMILES |
NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



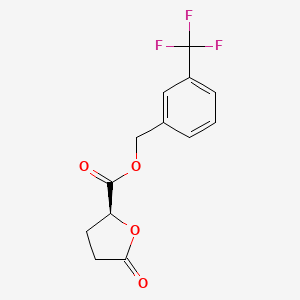
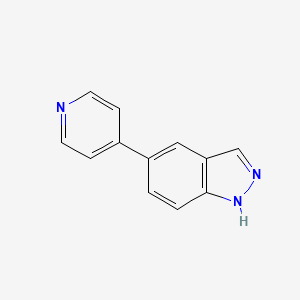
![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)
